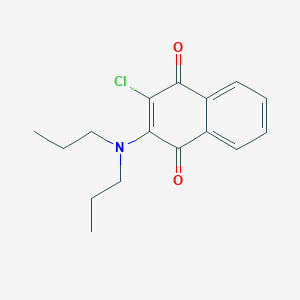
1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- is a synthetic organic compound belonging to the naphthoquinone family. This compound is characterized by the presence of a naphthalene ring with two ketone groups at the 1 and 4 positions, a chlorine atom at the 2 position, and a dipropylamino group at the 3 position. Naphthoquinones are known for their diverse biological activities and are widely used in various fields, including medicine, agriculture, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- typically involves the chlorination of 1,4-naphthoquinone followed by the introduction of the dipropylamino group. One common method is as follows:
Chlorination: 1,4-naphthoquinone is reacted with chlorine gas in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, to yield 2-chloro-1,4-naphthoquinone.
Amination: The 2-chloro-1,4-naphthoquinone is then reacted with dipropylamine in the presence of a base, such as triethylamine, to introduce the dipropylamino group at the 3 position, forming 1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of 1,4-naphthoquinone are chlorinated using industrial chlorination equipment.
Continuous Amination: The chlorinated product is continuously fed into reactors containing dipropylamine and a base, ensuring efficient and high-yield production of the final compound.
化学反応の分析
Types of Reactions
1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Higher oxidation state naphthoquinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
科学的研究の応用
1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell damage or death. The compound may also interact with specific molecular targets, such as enzymes involved in cellular respiration, disrupting their function and leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: The parent compound, lacking the chlorine and dipropylamino groups.
2-Chloro-1,4-naphthoquinone: Similar structure but without the dipropylamino group.
2-Amino-3-chloro-1,4-naphthoquinone: Contains an amino group instead of the dipropylamino group.
Uniqueness
1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- is unique due to the presence of both the chlorine and dipropylamino groups, which confer distinct chemical and biological properties
特性
CAS番号 |
112940-97-3 |
|---|---|
分子式 |
C16H18ClNO2 |
分子量 |
291.77 g/mol |
IUPAC名 |
2-chloro-3-(dipropylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H18ClNO2/c1-3-9-18(10-4-2)14-13(17)15(19)11-7-5-6-8-12(11)16(14)20/h5-8H,3-4,9-10H2,1-2H3 |
InChIキー |
PYFNEQIZKKMPEH-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


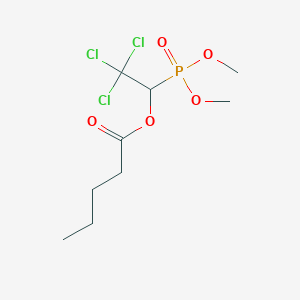
silane](/img/structure/B14291895.png)

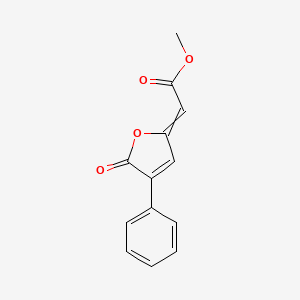
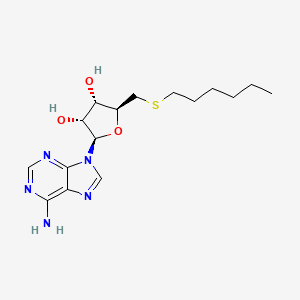
![Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane](/img/structure/B14291923.png)

![[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14291931.png)

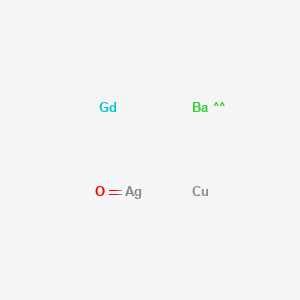
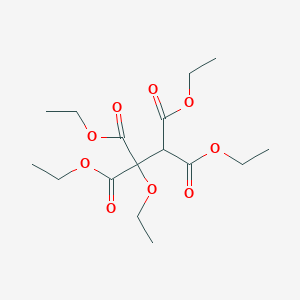
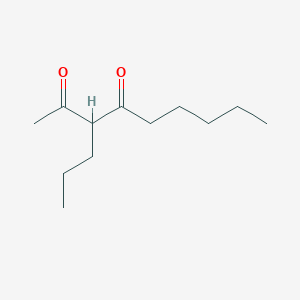
![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)

